REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3](F)(F)[CH2:4][C:5]=1[C:6]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[CH:8][CH:7]=1.[OH:16]S(O)(=O)=O>>[Cl:1][C:2]1[C:3](=[O:16])[CH2:4][C:5]=1[C:6]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[CH:8][CH:7]=1
|
Name
|
|
Quantity
|
215 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(CC1C1=CC=C(C=C1)OC)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
desired intermediate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The rate of addition
|
Type
|
TEMPERATURE
|
Details
|
to maintain the reaction temperature below 40° C
|
Type
|
CUSTOM
|
Details
|
When the reaction subsides
|
Type
|
CUSTOM
|
Details
|
the cooling bath is removed
|
Type
|
ADDITION
|
Details
|
The mixture is poured into 3 l
|
Type
|
CUSTOM
|
Details
|
A precipitate forms, and is collected on a filter
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Type
|
CUSTOM
|
Details
|
recrystallization of this material twice from i-PrOH
|
Type
|
CUSTOM
|
Details
|
yields 128.8 g
|
Type
|
CUSTOM
|
Details
|
An analytical sample was prepared by chromatography an alumina (benzene)
|
Type
|
CUSTOM
|
Details
|
recrystallized from heptane, m.p. 98-100° C.
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
|
ClC=1C(CC1C1=CC=C(C=C1)OC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |